![molecular formula C24H37Ge2N B14326835 N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline CAS No. 106007-80-1](/img/structure/B14326835.png)
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline is a compound that features a unique combination of germanium and organic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline typically involves the reaction of 3,5-bis(trimethylgermyl)cyclohexylamine with phenyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the germanium centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of germanium oxides and corresponding organic products.
Reduction: Formation of reduced germanium species and amines.
Substitution: Formation of substituted germanium compounds with new functional groups.
Scientific Research Applications
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline involves its interaction with molecular targets through its germanium centers. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trimethylsilyl)cyclohexyl]-N-phenylaniline
- N-[3,5-Bis(trimethylstannyl)cyclohexyl]-N-phenylaniline
- N-[3,5-Bis(trimethylplumbyl)cyclohexyl]-N-phenylaniline
Uniqueness
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semi-metallic characteristics, making them valuable in electronic and optoelectronic applications.
Properties
CAS No. |
106007-80-1 |
|---|---|
Molecular Formula |
C24H37Ge2N |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
N-[3,5-bis(trimethylgermyl)cyclohexyl]-N-phenylaniline |
InChI |
InChI=1S/C24H37Ge2N/c1-25(2,3)20-17-21(26(4,5)6)19-24(18-20)27(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3 |
InChI Key |
OWDNLIVJHQANPP-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C1CC(CC(C1)[Ge](C)(C)C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


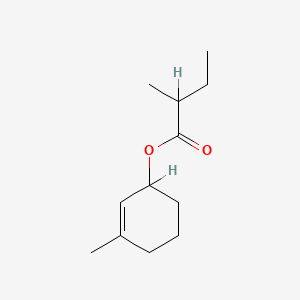

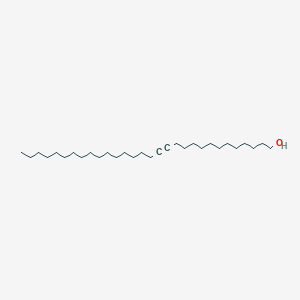

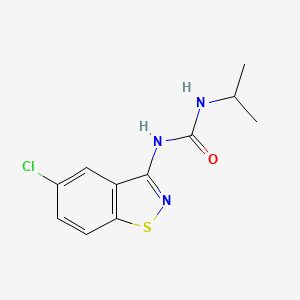
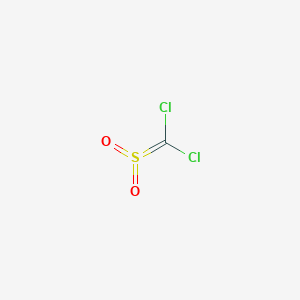
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)
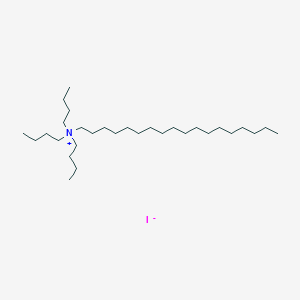

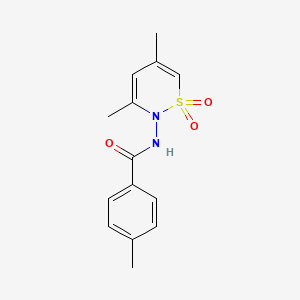
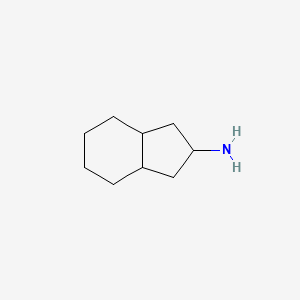
![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)
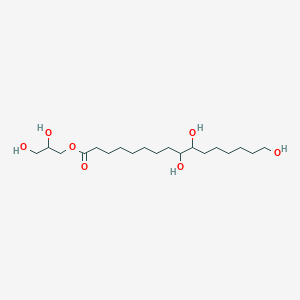
![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
